molecular formula C17H15ClN2O2S B080488 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole CAS No. 13399-90-1

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole

Cat. No. B080488
CAS RN: 13399-90-1
M. Wt: 346.8 g/mol
InChI Key: VROWPEGBLSFFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole, also known as CPV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPV is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer development. 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.

Advantages And Limitations For Lab Experiments

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of COX-2, making it a useful tool for studying the role of this enzyme in inflammation and cancer development. However, 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole. One area of interest is the development of new drugs based on 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole for the treatment of various diseases. Another area of interest is the study of the mechanism of action of 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole and its potential targets in inflammation and cancer development. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole in animal models and human clinical trials.

Synthesis Methods

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate followed by condensation with hydrazine hydrate and subsequent reaction with 4-(vinylsulfonyl)benzaldehyde. Another method involves the reaction of 4-chlorobenzaldehyde with 4-(vinylsulfonyl)benzaldehyde followed by condensation with hydrazine hydrate.

Scientific Research Applications

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for various diseases. 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

13399-90-1

Product Name

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C17H15ClN2O2S/c1-2-23(21,22)16-9-7-15(8-10-16)20-12-11-17(19-20)13-3-5-14(18)6-4-13/h2-10H,1,11-12H2

InChI Key

VROWPEGBLSFFIQ-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Other CAS RN

13399-90-1

Origin of Product

United States

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